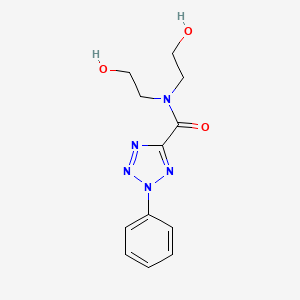

N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c18-8-6-16(7-9-19)12(20)11-13-15-17(14-11)10-4-2-1-3-5-10/h1-5,18-19H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPAYIVSIMIZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-phenyl-2H-tetrazole-5-carboxylic acid with diethanolamine. This reaction is often carried out in the presence of a catalyst, such as zinc-doped calcium oxide nanospheroids, which facilitates the amidation process. The reaction is conducted at elevated temperatures, around 90°C, to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zinc-doped calcium oxide, is advantageous due to their recyclability and efficiency in promoting the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a potential drug candidate.

Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with various biological targets.

Industry: It is employed in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

N,N-bis(2-hydroxyethyl)taurine: Known for its use in biochemical studies and as a buffer in biological systems.

N,N-bis(2-hydroxyethyl)oleamide: Used in the synthesis of surfactants and as a lubricant in industrial applications.

Uniqueness

What sets N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide apart from similar compounds is its unique combination of a tetrazole ring and hydroxyl groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and versatility in reactions.

Biological Activity

N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound belonging to the tetrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 2-phenyl-2H-tetrazole-5-carboxylic acid with 2-(bromoethyl) alcohol under basic conditions to yield the bis(hydroxyethyl) derivative. The steps are outlined below:

- Preparation of 2-phenyl-2H-tetrazole-5-carboxylic acid : This is synthesized through cyclization reactions involving appropriate azides and phenyl derivatives.

- Alkylation : The carboxylic acid undergoes alkylation with 2-bromoethanol in the presence of a base like sodium hydride.

- Purification : The product is purified using recrystallization methods.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : It interacts with various receptors, modulating signaling pathways that are crucial for cellular responses.

Biological Properties

The compound demonstrates a broad range of biological activities, as summarized below:

Case Studies

- Antibacterial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.

- Anticancer Properties : In vitro studies on human breast cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. A concentration-dependent increase in apoptotic cells was observed, with IC50 values around 30 µM.

- Anti-inflammatory Effects : Research demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Q & A

Q. How are stability studies designed for regulatory submission?

- ICH Guidelines : Conduct accelerated stability testing (40°C ± 2°C/75% ± 5% RH) over 6 months. Assess appearance, assay (HPLC), and degradation products. Include photostability (ICH Q1B) using controlled UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.